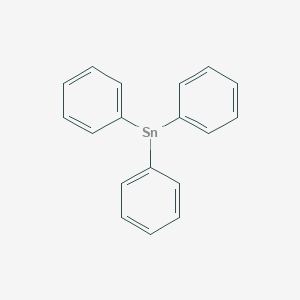

Triphenyltin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triphenyltin hydride (Ph3SnH) is a premier organotin reducing agent and hydrogen atom donor widely utilized in radical-mediated dehalogenations, Barton-McCombie deoxygenations, and transition-metal-catalyzed hydrostannations [1]. Characterized by its highly reactive Sn-H bond, this reagent serves as a critical precursor for generating stannyl radicals and synthesizing complex vinylstannanes[2]. In procurement contexts, it is primarily evaluated against its ubiquitous alkyl-based counterpart, tributyltin hydride, where Ph3SnH differentiates itself through accelerated hydrogen atom transfer kinetics and a significantly more favorable downstream byproduct clearance profile[3].

Defaulting to the more common tributyltin hydride (Bu3SnH) often compromises both reaction outcomes and downstream processability [1]. Kinetically, the slower hydrogen atom donation rate of Bu3SnH can fail to trap highly reactive, short-lived radical intermediates, leading to undesired side reactions such as premature cyclization or rearrangement [2]. Process-wise, tributyltin reactions generate highly lipophilic, liquid byproducts that notoriously streak during silica gel chromatography, often requiring stoichiometric chemical scavengers like potassium fluoride or specialized fluorous resins for complete removal [1]. Substituting with triphenyltin hydride resolves these bottlenecks by providing superior radical quenching speeds and generating crystalline, easily separable byproducts [3].

References

Superior Hydrogen Atom Transfer (HAT) Kinetics for Radical Trapping

Kinetic studies comparing group 14 metal hydrides demonstrate that triphenyltin hydride is a significantly faster hydrogen atom donor than tributyltin hydride [1]. In standardized assays measuring second-order rate constants for H-atom transfer to primary alkyl radicals, triphenyltin hydride achieves a rate of approximately 1.0 × 10^8 M^-1 s^-1 [1]. In contrast, tributyltin hydride operates at a slower rate of 1.2 × 10^7 M^-1 s^-1 [1]. This order-of-magnitude kinetic advantage is crucial for intercepting short-lived radical species before competitive pathways can degrade target yields[2].

| Evidence Dimension | Second-order rate constant for H-atom transfer |

| Target Compound Data | ~1.0 × 10^8 M^-1 s^-1 |

| Comparator Or Baseline | ~1.2 × 10^7 M^-1 s^-1 (Tributyltin hydride) |

| Quantified Difference | ~8.3-fold faster hydrogen atom donation rate |

| Conditions | Ambient temperature radical reduction assays |

The accelerated HAT rate ensures the successful trapping of transient radical intermediates, directly increasing yields in complex cascade or rearrangement-prone syntheses.

Enhanced Downstream Clearance of Stannyl Byproducts

A major procurement consideration for organotin reagents is the cost and labor of removing toxic tin byproducts[1]. Reactions utilizing tributyltin hydride generate non-polar, liquid tributyltin halides that co-elute with many organic products and require aggressive treatments (e.g., KF precipitation or specialized silica) to achieve acceptable purity[1]. Conversely, triphenyltin hydride yields triphenyltin halides (such as Ph3SnCl), which are crystalline solids with distinct polarity profiles [2]. This physical difference allows for straightforward separation via standard silica gel chromatography or simple precipitation, bypassing the need for expensive scavenger resins [3].

| Evidence Dimension | Byproduct physical state and chromatographic mobility |

| Target Compound Data | Yields crystalline, polarizable triphenyltin halide solids (e.g., Ph3SnCl) |

| Comparator Or Baseline | Yields lipophilic, streaking tributyltin halide liquids |

| Quantified Difference | Enables standard silica gel separation without specialized fluoride scavengers |

| Conditions | Post-reaction workup and purification |

Eliminating the need for complex fluoride-based scavenging or specialized resins significantly reduces downstream processing time and material costs.

Differentiated Regiocontrol in Transition-Metal Catalyzed Hydrostannation

In the synthesis of functionalized vinylstannanes via palladium-catalyzed hydrostannation, the choice of tin hydride dictates the regiochemical outcome [1]. Triphenyltin hydride exerts distinct steric and electronic directing effects compared to alkyltin hydrides [2]. For example, in the hydrostannation of certain terminal and conjugated alkynes, the use of triphenyltin hydride can shift the isomer distribution, providing complementary or superior access to specific alpha- or beta-stannylated isomers that are otherwise difficult to isolate when using tributyltin hydride [1].

| Evidence Dimension | Regioisomer distribution (alpha vs beta addition) |

| Target Compound Data | Modulates regioselectivity via bulky, electron-withdrawing phenyl groups |

| Comparator Or Baseline | Tributyltin hydride (alkyl-directed regioselectivity) |

| Quantified Difference | Provides complementary access to specific vinylstannane isomers |

| Conditions | Palladium-catalyzed alkyne hydrostannation |

Procuring this specific hydride allows synthetic chemists to access critical vinylstannane building blocks for cross-coupling that are inaccessible with standard alkyltin reagents.

Trapping of Short-Lived Radical Intermediates in Cascade Syntheses

Due to its ~8.3-fold faster hydrogen atom transfer rate compared to tributyltin hydride, triphenyltin hydride is the reagent of choice for complex radical cascade reactions [1]. It is specifically procured when intermediate radicals are prone to undesired premature cyclization, fragmentation, or rearrangement, ensuring the radical is quenched exactly at the desired stage of the synthetic sequence [2].

High-Purity Pharmaceutical Intermediate Synthesis

In late-stage syntheses where strict limits on heavy metal contamination apply, triphenyltin hydride is preferred over tributyltin hydride [3]. The ability to easily precipitate or chromatographically separate the solid triphenyltin halide byproducts without using aggressive fluoride treatments protects sensitive functional groups and streamlines the path to high-purity active pharmaceutical ingredient (API) precursors [3].

Stereoselective Synthesis of Vinylstannanes for Stille Couplings

Triphenyltin hydride is selected for the transition-metal-catalyzed hydrostannation of alkynes when specific regiocontrol is required [4]. The unique steric bulk and electronic properties of the triphenylstannyl group guide the addition across the triple bond, yielding specific alkenylstannane isomers that serve as essential, high-value coupling partners in subsequent Stille cross-coupling reactions [4].

References

- [1] Caltech Thesis, Photochemical hydrogen atom transfer reactions of binuclear platinum complexes.

- [2] Advanced Free Radical Reactions for Organic Synthesis, Dr. B. B. Hegde First Grade College.

- [3] Thieme-Connect, Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

- [4] ACS Catalysis, Hydrostannation of Alkynes.